2-(7-(4-Nitrobenzoyl)-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid
Description
This compound is a pyrrolo[2,1-b]thiazole derivative characterized by a 4-nitrobenzoyl group at position 7 and an acetic acid substituent at position 6 of the bicyclic core. The pyrrolo[2,1-b]thiazole scaffold combines a five-membered pyrrole ring fused with a thiazole ring, creating a rigid, planar structure conducive to intermolecular interactions. The 4-nitrobenzoyl group introduces strong electron-withdrawing properties, which may enhance reactivity in nucleophilic substitutions or stabilize charge transfer complexes.
Properties
Molecular Formula |
C15H12N2O6S |
|---|---|
Molecular Weight |
348.3 g/mol |
IUPAC Name |
2-[7-(4-nitrobenzoyl)-5-oxo-3,6-dihydro-2H-pyrrolo[2,1-b][1,3]thiazol-6-yl]acetic acid |
InChI |
InChI=1S/C15H12N2O6S/c18-11(19)7-10-12(15-16(14(10)21)5-6-24-15)13(20)8-1-3-9(4-2-8)17(22)23/h1-4,10H,5-7H2,(H,18,19) |
InChI Key |
SELNZMSZNBLCNU-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=C(C(C(=O)N21)CC(=O)O)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-(4-Nitrobenzoyl)-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Formation of the Pyrrole Ring: The pyrrole ring can be formed through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Coupling of the Thiazole and Pyrrole Rings: The thiazole and pyrrole rings can be coupled through a series of condensation reactions.
Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group can be introduced through a Friedel-Crafts acylation reaction using 4-nitrobenzoyl chloride.
Introduction of the Acetic Acid Moiety: The acetic acid moiety can be introduced through a carboxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(7-(4-Nitrobenzoyl)-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms in the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-(7-(4-Nitrobenzoyl)-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(7-(4-Nitrobenzoyl)-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, the nitrobenzoyl group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
2-(7-(4-Chlorobenzoyl)-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic Acid (CAS 118792-68-0)
- Structural Differences : The 4-chlorobenzoyl substituent replaces the nitro group. Chlorine, being a moderately electron-withdrawing substituent, reduces the compound’s reactivity compared to the nitro derivative.
- Implications: Electronic Effects: The nitro group (−NO₂) is a stronger electron-withdrawing group than −Cl, which may influence electronic transitions (e.g., UV-Vis absorption) and redox behavior. Biological Activity: Chlorobenzoyl derivatives are often associated with altered pharmacokinetics due to differences in lipophilicity. However, specific activity data are unavailable in the provided evidence .
2-(3-Oxo-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-2-yl)acetic Acid Hydrochloride (CAS 1185300-99-5)
- Structural Differences : The core structure is an imidazo[2,1-b]thiazole, where the pyrrole ring is replaced by an imidazole. The acetic acid is at position 2, and a 3-oxo group is present.
- The hydrochloride salt further enhances solubility. Pharmacological Profile: Imidazo-thiazoles are common in antiviral and antimicrobial agents, but the pyrrolo-thiazole core of the target compound may exhibit distinct target selectivity .
Tetrahydrofuran-2-carboxylic Acid-[3-(2,3,5,6-tetrahydro-imidazo[2,1-b]thiazol-6-yl)-phenyl]-amide
- Structural Differences : Features an imidazo[2,1-b]thiazole linked to a tetrahydrofuran-carboxylic acid via an amide bond.
- Implications: Bioavailability: The amide linkage may confer resistance to enzymatic hydrolysis compared to the ester or acid groups in the target compound. Therapeutic Use: This compound is explicitly noted as an anthelmintic, suggesting that structural analogs of the target compound could share antiparasitic activity .
Data Table: Structural and Functional Comparison
Research Findings and Hypotheses
- Electronic Effects : The nitro group in the target compound likely increases electrophilicity at the benzoyl carbonyl, making it more reactive in nucleophilic acyl substitutions than the chloro analog .
- Solubility : The imidazo-thiazole derivatives (e.g., CAS 1185300-99-5) with hydrochloride salts may exhibit superior aqueous solubility compared to the free-acid form of the target compound .
- Biological Relevance : The anthelmintic activity of the amide-linked analog suggests that the target compound and its pyrrolo-thiazole derivatives warrant evaluation against parasitic targets.
Biological Activity
The compound 2-(7-(4-Nitrobenzoyl)-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid is a novel derivative with potential biological activities that warrant investigation. This article aims to summarize the biological activity of this compound based on available research findings, including its anticancer properties and mechanisms of action.
Chemical Structure
The chemical structure of the compound features a thiazole ring fused with a pyrrole moiety and a nitrobenzoyl substituent. This unique arrangement is believed to contribute to its biological activity.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. The following table summarizes its activity against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 0.28 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 0.52 | Inhibition of ERK1/2 signaling pathway |
| HCT116 (Colon) | 3.29 | Cell cycle arrest at G1 phase |
| HepG2 (Liver) | 8.107 | DNA fragmentation and induction of apoptosis |
The compound demonstrated the ability to inhibit cell growth in a dose-dependent manner across multiple cancer types, highlighting its potential as an anticancer agent .
- Apoptosis Induction : The compound activates caspases 3, 8, and 9, which are crucial for the apoptotic pathway. This was evidenced by increased DNA fragmentation in treated cells .
- Cell Cycle Arrest : Studies revealed that treatment with the compound leads to cell cycle arrest at the G1 phase, preventing cancer cells from proliferating .
- Inhibition of Signaling Pathways : The compound's interaction with the ERK1/2 signaling pathway was shown to be significant in mediating its anticancer effects. Inhibition of this pathway disrupts cancer cell survival signals .
Case Studies
A notable study conducted on various human cancer cell lines assessed the efficacy of this compound using MTT assays. The results indicated that it not only inhibited cell proliferation but also induced apoptosis in a concentration-dependent manner. The study concluded that the presence of the nitro group in the benzoyl moiety plays a critical role in enhancing biological activity against cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
